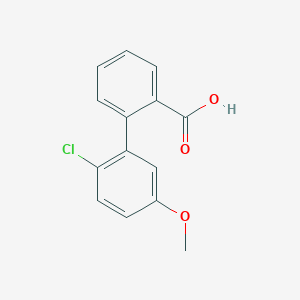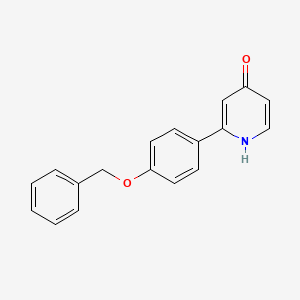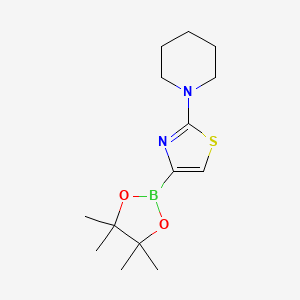![molecular formula C13H13F3O3 B3059878 4-[2-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid CAS No. 1385696-72-9](/img/structure/B3059878.png)
4-[2-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid
Overview
Description
“4-[2-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid” is a chemical compound that has become a topic of interest among scientists and industry professionals. It has a molecular weight of 274.24 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxylic acid . The InChI code for this compound is 1S/C13H13F3O3/c14-13(15,16)10-3-1-2-9(8-10)12(11(17)18)4-6-19-7-5-12/h1-3,8H,4-7H2,(H,17,18) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 274.24 .Scientific Research Applications
Catalytic Activity in Organic Synthesis
Research indicates that compounds structurally similar to "4-[2-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid" are effective catalysts in organic synthesis. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for the dehydrative amidation between carboxylic acids and amines, which is crucial for α-dipeptide synthesis. The ortho-substituent of the boronic acid plays a key role in accelerating the amidation process by preventing the coordination of amines to the boron atom of the active species (Wang, Lu, & Ishihara, 2018).
Synthesis of Polymeric Materials
The synthesis and characterization of novel polyimides derived from fluorinated aromatic diamine monomers, which are structurally related to "4-[2-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid", have been explored. These polyimides exhibit remarkable solubility in polar organic solvents and outstanding mechanical properties, making them suitable for various applications in material science (Yin, Li, Yang, Yang, Fan, & Liu, 2005).
Photocatalysis and Dye Degradation
In the field of environmental chemistry, coordination complexes prepared from ether-bridged dicarboxylic acids, which are functionally similar to "4-[2-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid", have been synthesized and evaluated for their photocatalytic properties. These materials have shown potential in the UV-light-driven degradation of methyl violet dye, a common organic pollutant, offering a promising approach for the treatment of dye-contaminated wastewater (Lu, Wang, Shi, Jiang, Sun, Wu, & Hu, 2021).
Esterification Reactions
The development of efficient mixed-anhydride methods for the synthesis of carboxylic esters and lactones using benzoic anhydride with electron-withdrawing substituents, such as trifluoromethyl groups, has been facilitated by the promotion of Lewis acid catalysts. This method is particularly efficient for the synthesis of various carboxylic esters from free carboxylic acids and alcohols, demonstrating the critical role of trifluoromethyl-substituted compounds in facilitating esterification reactions (Shiina, 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O3/c14-13(15,16)10-4-2-1-3-9(10)12(11(17)18)5-7-19-8-6-12/h1-4H,5-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWGGABVGDKEES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157905 | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-[2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid | |
CAS RN |
1385696-72-9 | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-[2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-[2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-Ethyl-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B3059810.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine oxalate](/img/structure/B3059811.png)
![[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride](/img/structure/B3059812.png)
![3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride](/img/structure/B3059813.png)
![5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B3059814.png)
![2-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B3059815.png)

![(R)-tert-Butyl 3-[(pyrrolidin-1-yl)carbonyl]aminopiperidine-1-carboxylate](/img/structure/B3059818.png)